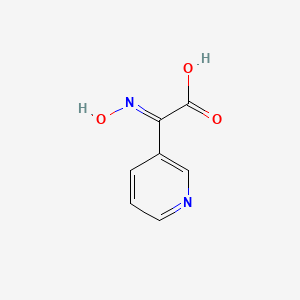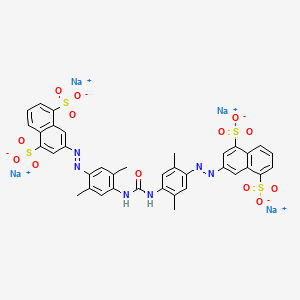
Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethyl-4,1-phenylenediamine, followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The final product is then purified through crystallization or filtration techniques to obtain a high-purity dye suitable for commercial use.
化学反応の分析
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium dithionite, resulting in the cleavage of the azo bonds.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in amines.
科学的研究の応用
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in plastics and inks.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. The interaction with light involves electronic transitions within the molecule, leading to the observed color.
類似化合物との比較
Similar Compounds
- Tetrasodium 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Tetrasodium 3,3’-(carbonylbis(imino(2,4-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is unique due to its specific substitution pattern on the aromatic rings, which influences its color properties and stability. Compared to similar compounds, it offers distinct advantages in terms of color intensity and resistance to fading, making it highly valuable in industrial applications.
特性
CAS番号 |
6420-29-7 |
|---|---|
分子式 |
C37H28N6Na4O13S4 |
分子量 |
984.9 g/mol |
IUPAC名 |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2,5-dimethylphenyl]carbamoylamino]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O13S4.4Na/c1-19-13-31(42-40-23-15-27-25(35(17-23)59(51,52)53)7-5-9-33(27)57(45,46)47)21(3)11-29(19)38-37(44)39-30-12-22(4)32(14-20(30)2)43-41-24-16-28-26(36(18-24)60(54,55)56)8-6-10-34(28)58(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChIキー |
QXBDBNJRAAKDCK-UHFFFAOYSA-J |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


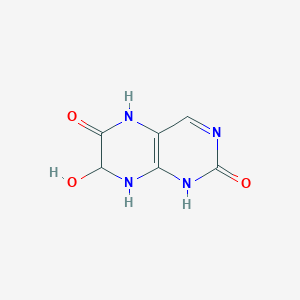
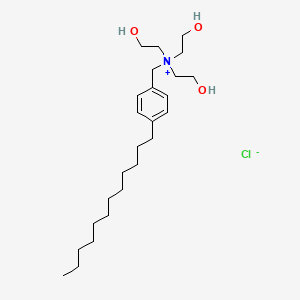
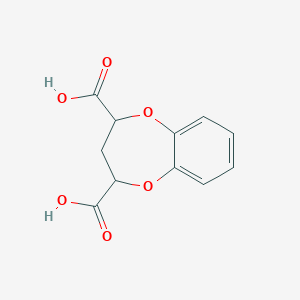
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
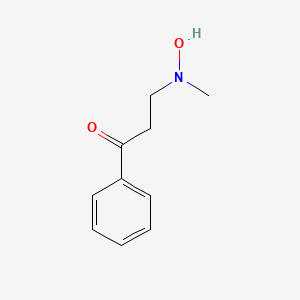
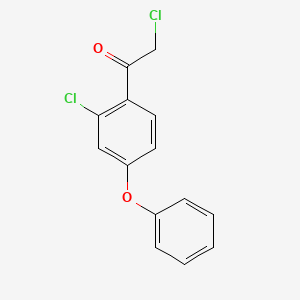

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

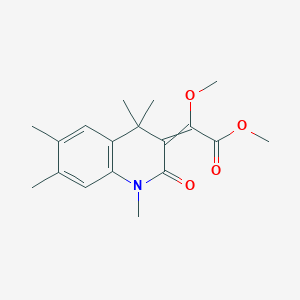
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)

